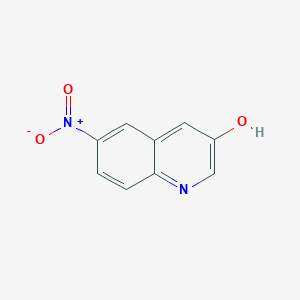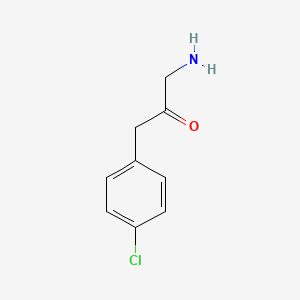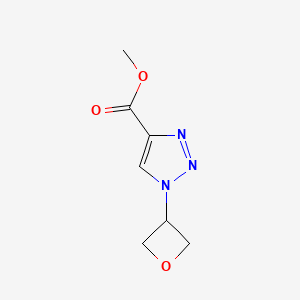
6-Amino-2-propylisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-propylisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. This compound is characterized by the presence of an amino group at the sixth position and a propyl group at the second position on the isoindolinone ring. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-propylisoindolin-1-one typically involves the condensation of phthalic anhydride with a primary amine, followed by cyclization. One common method includes:
Condensation Reaction: Phthalic anhydride reacts with a primary amine (such as 2-propylamine) under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the isoindolinone ring structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenated compounds under basic conditions.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced isoindolinone derivatives.
Substitution: Formation of substituted isoindolinone derivatives.
Aplicaciones Científicas De Investigación
6-Amino-2-propylisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-propylisoindolin-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
6-Amino-2-methylisoindolin-1-one: Similar structure but with a methyl group instead of a propyl group.
6-Amino-2-ethylisoindolin-1-one: Similar structure but with an ethyl group instead of a propyl group.
6-Amino-2-butylisoindolin-1-one: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 6-Amino-2-propylisoindolin-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The propyl group at the second position provides distinct steric and electronic properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
6-amino-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O/c1-2-5-13-7-8-3-4-9(12)6-10(8)11(13)14/h3-4,6H,2,5,7,12H2,1H3 |
Clave InChI |
ITEGVQDXKBVQOC-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CC2=C(C1=O)C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)
![6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline](/img/structure/B11908614.png)

![1H-Imidazo[4,5-g]quinoxalin-2(3H)-one](/img/structure/B11908624.png)




![(2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B11908650.png)


![N-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B11908676.png)

